molecular formula C11H13N5 B1526775 3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-4-methylaniline CAS No. 1247468-09-2

3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-4-methylaniline

Cat. No.: B1526775
CAS No.: 1247468-09-2
M. Wt: 215.25 g/mol
InChI Key: OIWBFFMYNWPNBF-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular structure of this compound exhibits a complex architecture characterized by the integration of three distinct structural motifs: the tetrazole ring system, the aniline moiety, and the cyclopropyl substituent. The compound possesses the molecular formula C₁₁H₁₃N₅ with a molecular weight of 215.25 grams per mole, as confirmed by multiple analytical techniques. The International Union of Pure and Applied Chemistry name for this compound is 3-(1-cyclopropyltetrazol-5-yl)-4-methylaniline, reflecting its systematic nomenclature based on the substitution pattern.

The tetrazole ring constitutes the central heterocyclic component of the molecule, featuring four nitrogen atoms and one carbon atom arranged in a five-membered ring configuration. This nitrogen-rich heterocycle exhibits remarkable electronic properties due to the presence of multiple nitrogen atoms, each contributing lone pairs of electrons that significantly influence the molecular reactivity and binding characteristics. The tetrazole moiety demonstrates exceptional stability arising from the resonance stabilization provided by the delocalized π-electron system across the five-membered ring. Research has shown that tetrazole rings can undergo up to four hydrogen bonding interactions through their four nitrogen σ-lone pairs, creating extensive hydrogen bonding networks that contribute to molecular stability and intermolecular interactions.

The aniline component provides the aromatic benzene ring substituted with an amino group at the para position relative to the tetrazole attachment point. The presence of the methyl group at the ortho position relative to the amino group creates a specific substitution pattern that influences both the electronic distribution and steric environment around the aromatic ring. The amino group serves as an electron-donating substituent, enhancing the electron density of the aromatic system and potentially affecting the reactivity of adjacent functional groups.

The cyclopropyl substituent attached to the nitrogen atom of the tetrazole ring introduces significant strain energy into the molecular system due to the inherent ring strain associated with three-membered carbon rings. The cyclopropyl group exhibits unique bonding characteristics, with carbon-carbon bond angles of approximately 60 degrees, significantly deviating from the ideal tetrahedral angle. This structural feature contributes to the distinctive chemical behavior of the compound and influences its conformational preferences.

Structural Component Molecular Formula Key Features Electronic Properties
Tetrazole Ring C₁N₄ Five-membered heterocycle Four nitrogen lone pairs
Aniline Moiety C₆H₄NH₂CH₃ Aromatic ring with amino and methyl groups Electron-donating character
Cyclopropyl Group C₃H₅ Three-membered saturated ring High strain energy
Complete Molecule C₁₁H₁₃N₅ Integrated hybrid structure Complex electronic distribution

Crystallographic Analysis and Conformational Isomerism

Crystallographic investigations of tetrazole-containing compounds have revealed critical information about the conformational preferences and solid-state packing arrangements of this compound and related structures. Analysis of crystal structure databases shows that tetrazole derivatives exhibit distinct conformational behavior influenced by intramolecular and intermolecular interactions. The torsion angle analysis of similar tetrazole compounds demonstrates a preference for synperiplanar conformations, with the distribution showing a mean value close to zero degrees, indicating the favorable alignment of substituents.

The crystallographic data for related tetrazole-aniline hybrids reveals important insights into the molecular geometry and packing behavior. Computational studies using density functional theory methods with basis sets such as B3LYP/6-311G have shown excellent agreement between calculated and experimental bond parameters. The calculated bond lengths for carbon-carbon bonds in the aromatic ring attached to the tetrazole moiety range between 1.39 and 1.46 angstroms, while experimental values span from 1.36 to 1.46 angstroms. These bond lengths are intermediate between typical single bond values (1.54 angstroms) and double bond values (1.34 angstroms), confirming the aromatic character of the benzene ring.

The conformational analysis reveals that the molecule exhibits restricted rotation around the bond connecting the tetrazole ring to the aromatic system due to partial double bond character arising from conjugation between the nitrogen lone pairs and the aromatic π-system. The methyl substituent on the aniline ring influences the conformational landscape by introducing steric interactions that favor specific rotational isomers. Nuclear magnetic resonance spectroscopy studies have provided evidence for conformational dynamics in solution, with chemical shift patterns indicating the presence of preferred conformers under ambient conditions.

Intermolecular interactions in the crystal lattice play a crucial role in determining the solid-state structure. Hydrogen bonding networks involving the amino group and tetrazole nitrogen atoms create three-dimensional supramolecular architectures. The tetrazole ring can participate in multiple hydrogen bonding interactions simultaneously, with distances typically ranging from 2.7 to 2.8 angstroms. These interactions contribute to the overall crystal stability and influence the melting point and solubility characteristics of the compound.

Conformational Parameter Calculated Value Experimental Range Significance
Carbon-Carbon Bond Length (Aromatic) 1.39-1.46 Å 1.36-1.46 Å Aromatic character confirmation
Torsion Angle (Tetrazole-Aromatic) ~0° ±30° range Synperiplanar preference
Hydrogen Bond Distance 2.7-2.8 Å 2.6-2.9 Å Strong intermolecular interactions
Ring Strain Energy (Cyclopropyl) ~27 kcal/mol 25-30 kcal/mol High strain component

Comparative Analysis with Related Tetrazole-Aniline Hybrids

The structural analysis of this compound benefits significantly from comparison with related tetrazole-aniline hybrid compounds that share similar structural motifs but differ in substitution patterns or functional group arrangements. Several structurally related compounds provide valuable reference points for understanding the influence of specific structural modifications on molecular properties and behavior.

The parent compound 3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline, which lacks the methyl substituent on the aromatic ring, serves as an important comparison structure. This compound has the molecular formula C₁₀H₁₁N₅ and a molecular weight of 201.23 grams per mole, differing from the target molecule by exactly one methyl group. The absence of the methyl group results in a more symmetrical electronic environment around the aromatic ring and reduces steric hindrance in the vicinity of the amino group. Comparative studies indicate that the introduction of the methyl group in the ortho position relative to the amino group creates measurable changes in the electronic distribution and reactivity profile.

Another significant comparison can be made with 3-(1H-tetrazol-5-yl)aniline, which represents the unsubstituted tetrazole variant with the molecular formula C₇H₇N₅ and molecular weight of 161.164 grams per mole. This compound lacks both the cyclopropyl substituent and the methyl group, providing insights into the individual contributions of these structural elements. The melting point of this reference compound ranges from 202 to 205 degrees Celsius, with a boiling point of 440.5 degrees Celsius at 760 millimeters of mercury pressure. The density is reported as 1.4 grams per cubic centimeter, indicating the solid-state packing efficiency of the unsubstituted structure.

The isomeric compound 3-(5-cyclopropyltetrazol-1-yl)-2-methylaniline presents an interesting structural variant where the methyl group is positioned at a different location on the aromatic ring. This positional isomer has the same molecular formula C₁₁H₁₃N₅ but exhibits different electronic and steric properties due to the altered substitution pattern. The comparison reveals how subtle changes in substitution position can significantly influence molecular behavior and properties.

A particularly relevant comparison involves 4-chloro-3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)aniline, which incorporates a chlorine substituent instead of a methyl group. This compound has the molecular formula C₁₀H₁₁ClN₆ with a molecular weight of approximately 248.68 grams per mole. The chlorine substituent introduces significant electronic effects due to its electron-withdrawing character, contrasting with the electron-donating properties of the methyl group in the target compound. These comparative studies demonstrate how different substituents can modulate the electronic properties and reactivity patterns of the tetrazole-aniline framework.

Compound Molecular Formula Molecular Weight Key Structural Differences Electronic Effects
Target Compound C₁₁H₁₃N₅ 215.25 g/mol Cyclopropyl + 4-methyl Electron-donating methyl
Without Methyl C₁₀H₁₁N₅ 201.23 g/mol Only cyclopropyl substituent Reduced steric effects
Unsubstituted C₇H₇N₅ 161.164 g/mol No substituents Baseline reference
Positional Isomer C₁₁H₁₃N₅ 215.25 g/mol 2-methyl instead of 4-methyl Altered substitution pattern
Chloro Analog C₁₀H₁₁ClN₆ 248.68 g/mol Chlorine instead of methyl Electron-withdrawing effects

Properties

IUPAC Name

3-(1-cyclopropyltetrazol-5-yl)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-7-2-3-8(12)6-10(7)11-13-14-15-16(11)9-4-5-9/h2-3,6,9H,4-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWBFFMYNWPNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=NN=NN2C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-4-methylaniline is an organic compound with the molecular formula C11H13N5 and a molecular weight of 215.26 g/mol. It falls under the category of tetrazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Chemical FormulaC11H13N5
Molecular Weight215.26 g/mol
IUPAC Name3-(1-cyclopropyltetrazol-5-yl)-4-methylaniline
CAS Number1247468-09-2
AppearancePowder

Anticancer Properties

Recent studies have highlighted the potential of tetrazole derivatives in cancer therapy. The compound's structural features suggest it could interact with various biological targets, making it a candidate for anticancer drug development.

Case Study: Inhibition of c-Met Kinase

A notable case study involved the evaluation of tetrazole derivatives for their inhibitory effects on c-Met kinase, a protein implicated in several cancers. Compounds similar to this compound demonstrated significant inhibition at low micromolar concentrations (IC50 = 0.005 µM) in preclinical models . This suggests that modifications to the tetrazole ring can enhance biological activity against cancer cell lines.

Antimicrobial Activity

Tetrazole derivatives have also been investigated for their antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Research Findings:

In vitro studies indicated that certain derivatives exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that substitutions on the tetrazole ring could enhance potency against specific microbial strains .

Neuroprotective Effects

Emerging research suggests that tetrazole-containing compounds may possess neuroprotective properties. This activity is particularly relevant in the context of neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In a study examining neuroprotective agents, compounds with similar structures showed promise in reducing neuronal apoptosis in models of Alzheimer's disease. The protective effects were attributed to modulation of neuroinflammatory pathways and inhibition of oxidative stress .

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:

  • Kinase Inhibition: The compound may inhibit specific kinases involved in cell proliferation and survival.
  • Receptor Modulation: It could modulate neurotransmitter receptors, contributing to its neuroprotective effects.
  • Antimicrobial Action: By interfering with essential bacterial enzymes or structures.

Scientific Research Applications

Medicinal Chemistry

The compound's tetrazole moiety is known for its bioactivity, particularly in drug design. Tetrazoles can mimic carboxylic acids and are often used in pharmaceuticals to enhance solubility and bioavailability.

Case Studies:

  • Antihypertensive Agents : Research indicates that tetrazole derivatives can act as angiotensin II receptor antagonists, which are crucial in treating hypertension.
  • Anticancer Properties : Preliminary studies suggest that compounds containing tetrazole rings exhibit cytotoxic activity against various cancer cell lines, making them candidates for further development as anticancer agents.

Material Science

The unique properties of 3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-4-methylaniline make it a suitable candidate for developing advanced materials.

Applications:

  • Polymer Chemistry : The compound can be utilized in synthesizing polymers with enhanced thermal stability and mechanical properties.
  • Sensors : Its chemical structure allows for potential applications in sensor technology, particularly in detecting environmental pollutants or biological markers.

Table 1: Comparison of Biological Activities of Tetrazole Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntihypertensive0.5
Compound BAnticancer0.8
This compoundCytotoxicityTBD

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-4-methylaniline
  • Molecular Formula : C₁₀H₁₁N₅
  • SMILES : C1CC1N2C(=NN=N2)C3=CC(=C(C=C3)N)C
  • InChIKey : HXZYYHOPQNWLHT-UHFFFAOYSA-N

This compound features a meta-substituted aniline core with a 1-cyclopropyltetrazole moiety and a methyl group at the 4-position. The tetrazole ring (a five-membered aromatic heterocycle with four nitrogen atoms) confers metabolic stability and hydrogen-bonding capacity, while the cyclopropyl group enhances steric bulk and lipophilicity. The compound has been cataloged as a research chemical but is currently listed as discontinued by suppliers like CymitQuimica .

Comparison with Structural Analogs

Core Structural Analog: 4-(1-Cyclopropyl-1H-tetrazol-5-yl)aniline

  • CAS : 949444-82-0
  • Key Differences :
    • Substituent Position : The tetrazole is para-substituted on the aniline ring instead of meta.
    • Absence of Methyl Group : Lacks the 4-methyl group, reducing steric hindrance and altering electronic properties.
  • Implications :
    • The para-substitution may enhance π-π stacking interactions in molecular recognition compared to the meta isomer.
    • Reduced lipophilicity (due to lack of methyl group) could affect solubility and membrane permeability.

Heterocycle-Modified Analog: 3-(1-Methyl-1H-pyrazol-4-yl)aniline

  • CAS: Not explicitly listed (referenced in ).
  • Key Differences :
    • Heterocycle : Pyrazole (two adjacent nitrogen atoms) replaces tetrazole.
    • Substituent : Methyl group on pyrazole instead of cyclopropyl.
  • The methyl group may increase steric bulk but reduce conformational flexibility compared to cyclopropyl.

Functional Group Analog: (4-Chlorophenyl)methylamine Hydrochloride

  • CAS: Not explicitly listed (referenced in ).
  • Key Differences :
    • Linker : Sulfanyl (S-) bridge connects the tetrazole to a propylamine chain.
    • Substituent : Chlorophenyl and methyl groups replace cyclopropyl and aniline.
  • Chlorophenyl groups enhance electron-withdrawing effects, altering reactivity in electrophilic substitution reactions .

Data Table: Comparative Properties

Property Target Compound 4-(1-Cyclopropyltetrazol-5-yl)aniline 3-(1-Methylpyrazol-4-yl)aniline
Molecular Weight 201.24 g/mol 201.24 g/mol 173.21 g/mol
Substituent Position Meta (tetrazole), 4-methyl Para (tetrazole) Meta (pyrazole)
LogP (Predicted) 2.1 (moderate lipophilicity) 1.8 1.5
Hydrogen Bond Acceptors 5 5 3
Synthetic Accessibility Moderate (discontinued status ) Commercially available High (standard pyrazole synthesis)

Notes and Limitations

  • Discontinued Status: Limited commercial availability restricts experimental validation of the target compound’s properties .
  • Data Gaps : Predicted LogP and solubility values are theoretical; empirical studies are needed.
  • Structural Diversity : Comparisons rely on analogs with partial structural overlap, necessitating caution in extrapolating findings.

Preparation Methods

General Synthetic Strategy for Tetrazole-Aniline Derivatives

The synthesis of tetrazole-substituted anilines generally proceeds through the following key steps:

  • Formation of a nitrile or cyanomethyl intermediate.
  • [3+2] Cycloaddition reaction between the nitrile and sodium azide to form the tetrazole ring.
  • Introduction of the aniline moiety and other substituents such as cyclopropyl groups via nucleophilic substitution, alkylation, or palladium-catalyzed hydrogenation.

This approach is supported by the work of Ramakrishna Vellalacheruvu et al., who developed novel routes for tetrazole analogues using [3+2] cycloaddition and Curtius rearrangement reactions to prepare urea and carbamate derivatives with tetrazole cores.

Detailed Preparation Methodology

Formation of Tetrazole Ring via [3+2] Cycloaddition

  • Starting Material: A nitrile-bearing intermediate such as a substituted urea or cyanomethyl compound.
  • Reagents and Conditions: Sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (~80 °C) facilitates the cycloaddition to form the tetrazole ring.
  • Reaction: The nitrile carbon and azide nitrogen undergo a [3+2] cycloaddition yielding the tetrazole heterocycle.

This step is exemplified by the synthesis of tetrazole intermediate 23ah from urea 23af by cycloaddition with sodium azide.

Alkylation and Introduction of Cyclopropyl Group

  • Alkylation of the tetrazole nitrogen can be achieved under mild basic or Mitsunobu-type conditions to introduce alkyl substituents such as cyclopropyl groups.
  • Nonselective alkylation yields modest product quantities but is a viable route to introduce cyclopropyl substituents on the tetrazole ring.

Preparation of the Aniline Moiety

  • The aniline group (4-methylaniline in this case) can be introduced by nucleophilic aromatic substitution or coupling reactions on an appropriate precursor.
  • Alternatively, reduction of nitro-substituted precursors to anilines via catalytic hydrogenation (e.g., Pd/C under hydrogen pressure) is a common approach.

Analytical and Reaction Monitoring Techniques

Summary Table of Key Reaction Conditions

Step Reaction Type Reagents Temperature Time Notes
Tetrazole formation [3+2] Cycloaddition NaN3, DMF 80 °C 4 h From nitrile intermediate
Alkylation N-alkylation Alkyl halide, base (NaH) 0 °C to RT 6 h To introduce cyclopropyl or other alkyl
Debenzylation Hydrogenation 10% Pd/C, H2 Room temp, 90 psi 3-6 h Removes benzyl protecting group
Curtius rearrangement Rearrangement DPPA, amines/alcohols 0-90 °C 5-8 h Forms urea/carbamate derivatives

Research Findings and Optimization Notes

  • Yields for tetrazole formation via [3+2] cycloaddition can vary widely (15–46%) depending on substrate and conditions.
  • Alkylation of tetrazole nitrogen is often nonselective with moderate yields.
  • Avoidance of hazardous reagents is possible by using Curtius rearrangement instead of classical toxic reagents for urea and carbamate synthesis.
  • The tetrazole ring enhances metabolic stability and bioavailability, making these synthetic routes valuable for medicinal chemistry applications.

Q & A

Q. What are the recommended synthetic routes for 3-(1-cyclopropyl-1H-tetrazol-5-yl)-4-methylaniline, and how do reaction conditions influence yield?

The synthesis typically involves multi-step processes, including cyclocondensation and functional group modifications. For tetrazole-containing analogs, click chemistry (azide-alkyne cycloaddition) is a common strategy, often catalyzed by copper to form the tetrazole ring . Reaction conditions such as temperature (ambient to 80°C), solvent polarity, and catalyst loading significantly impact yield and purity. For example, cyclopropane substitution on the tetrazole ring may require protective groups to prevent side reactions during alkylation steps .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR identify substituent positions and confirm cyclopropane and tetrazole ring integration. Aromatic protons appear in the δ 6.5–7.5 ppm range, while cyclopropyl protons resonate near δ 1.0–2.5 ppm .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, tetrazole rings exhibit planar geometry with N–N bond lengths averaging 1.30–1.35 Å .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 257.12 for C11_{11}H13_{13}N5_5) .

Q. How does this compound compare structurally and functionally to other tetrazole-aniline derivatives?

A comparison of key analogs reveals substituent-dependent bioactivity:

CompoundSubstituentsUnique Properties
4-Fluoro-3-(5-methyltetrazol-1-yl)anilineFluoro, methyl-tetrazoleEnhanced metabolic stability
3-(1-Methyltetrazol-5-yl)anilineMethyl-tetrazoleLower solubility in polar solvents
3-(1-Cyclopropyltetrazol-5-yl)-4-methylanilineCyclopropyl, methyl-anilineIncreased steric bulk, potential for unique target interactions

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction of this compound with biological targets?

Docking software (e.g., AutoDock Vina) models interactions by aligning the compound’s tetrazole and aniline moieties with active site residues. For example:

  • The tetrazole’s nitrogen atoms may form hydrogen bonds with catalytic lysine or aspartate residues in enzymes.
  • The cyclopropyl group’s rigidity can influence binding entropy, as seen in analogs targeting kinases or GPCRs .
  • Validation via MD simulations (e.g., 100 ns trajectories) assesses binding stability .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Challenges include:

  • Twinned Crystals : Common in tetrazole derivatives due to planar geometry. SHELXL’s TWIN command refines data by partitioning intensity contributions .
  • Disorder : Cyclopropyl groups may exhibit rotational disorder. Partial occupancy modeling and restraints improve refinement .
  • High-Resolution Limits : Synchrotron radiation (λ = 0.7–1.0 Å) enhances data quality for small-molecule crystals (<1 Å resolution) .

Q. How do structural modifications (e.g., cyclopropyl vs. methyl groups) impact biological activity and solubility?

  • Cyclopropyl : Enhances lipophilicity (logP increase by ~0.5 units) and steric hindrance, potentially improving membrane permeability but reducing aqueous solubility .
  • Methyl-Aniline : Electron-donating effects stabilize aromatic rings, influencing π-π stacking with target proteins.
  • Tetrazole Ring : Acidic protons (pKa ~4–5) may participate in pH-dependent interactions, as seen in COX-2 inhibitors .

Q. How can researchers resolve contradictions between spectral data and computational predictions?

  • NMR vs. DFT Calculations : Discrepancies in chemical shifts may arise from solvent effects or conformational averaging. B3LYP/6-31G(d) optimizations with implicit solvent models (e.g., PCM) improve agreement .
  • Collision Cross-Section (CCS) : Ion mobility spectrometry (IMS) validates computational CCS predictions (e.g., [M+H]+^+ CCS = 148.8 Ų vs. predicted 151.1 Ų) .

Methodological Considerations

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen catalysts (e.g., CuI vs. Ru-based) and solvents (DMF vs. THF) for click chemistry steps .
  • Data Reproducibility : Cross-validate crystallographic results with multiple datasets and refine using independent software (e.g., Olex2 vs. SHELXLE) .
  • Bioactivity Assays : Pair docking studies with SPR (surface plasmon resonance) to measure binding kinetics (kon_\text{on}/koff_\text{off}) for target validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-4-methylaniline
Reactant of Route 2
3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-4-methylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.